N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a benzoyl group, a benzyl group, and a sulfonamide group attached to an indole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the indole core.
Scientific Research Applications
1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indole core can interact with various receptors, modulating their activity and affecting cellular pathways. These interactions result in the compound’s biological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
1-Benzyl-2-methylimidazole: Shares the benzyl and methyl groups but has an imidazole core instead of an indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activity.
Uniqueness: 1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the benzoyl, benzyl, and sulfonamide groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-benzoyl-N-benzyl-2-methyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C23H22N2O3S/c1-17-14-20-15-21(29(27,28)24-16-18-8-4-2-5-9-18)12-13-22(20)25(17)23(26)19-10-6-3-7-11-19/h2-13,15,17,24H,14,16H2,1H3 |
InChI Key |
MOCUFJALKLKQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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